Welcome to the BenchChem Online Store!
molecular formula C11H12N2O2 B8771603 (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol

(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol

Cat. No. B8771603
M. Wt: 204.22 g/mol
InChI Key: KDSHULYLBOUVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645756B2

Procedure details

With cooling with ice, 890 mg (18.8 mmol) of lithium aluminium hydride was added to a tetrahydrofuran solution (30 ml) of 2.31 g (9.4 mmol) of the obtained ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate, and the reaction liquid was stirred for 1 hour with cooling with ice. Aqueous 2 N sodium hydroxide solution was added to the reaction liquid, extracted with ethyl acetate, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 1.67 g (yield: 87%) of [5-(4-methoxyphenyl)-2H-pyrazol-3-yl]-methanol as a white solid.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]=[C:17]([C:20](OCC)=[O:21])[NH:18][N:19]=2)=[CH:11][CH:10]=1.[OH-].[Na+]>O1CCCC1>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH:16]=[C:17]([CH2:20][OH:21])[NH:18][N:19]=2)=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
890 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.31 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C=C(NN1)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=C(NN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.